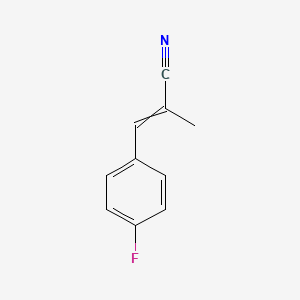
4-Benzoyl-2-nitrophenyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 4-benzoyl-2-nitroaniline with 4-chloro-3-nitrobenzene in the presence of a base to form the intermediate compound. This intermediate is then subjected to a thiolation reaction using a suitable thiol reagent to introduce the dithio group. The final step involves the coupling of the thiolated intermediate with benzoyl chloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of {4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The dithio group can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, acidic or basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound’s nitro and dithio groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Chitosan functionalized with essential oils: Used in food packaging with antimicrobial properties.
Uniqueness
{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone is unique due to its combination of benzoyl, nitro, and dithio groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
76209-04-6 |
|---|---|
Molecular Formula |
C26H16N2O6S2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
[4-[(4-benzoyl-2-nitrophenyl)disulfanyl]-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C26H16N2O6S2/c29-25(17-7-3-1-4-8-17)19-11-13-23(21(15-19)27(31)32)35-36-24-14-12-20(16-22(24)28(33)34)26(30)18-9-5-2-6-10-18/h1-16H |
InChI Key |
VJXYDYGVWFBKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)SSC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


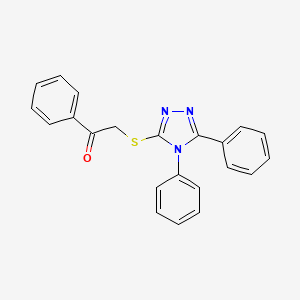
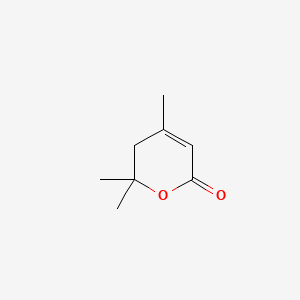
![1-(Bromomethyl)-3-[3-(bromomethyl)benzyl]benzene](/img/structure/B11960753.png)

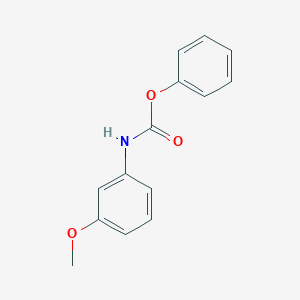
![butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960765.png)
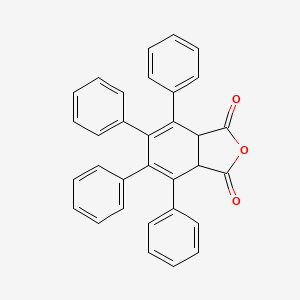
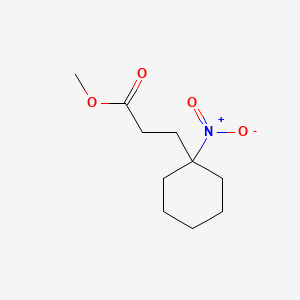

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)


